molecular formula C17H11F4N3O3 B2463079 Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 906088-96-8

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2463079
CAS RN: 906088-96-8
M. Wt: 381.287
InChI Key: NRRZTJOORMEAJX-UHFFFAOYSA-N
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Description

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 906088-96-8. It has a molecular weight of 381.29 . The compound is a white solid and should be stored at 0-8°C .


Molecular Structure Analysis

The molecular formula of the compound is C17H11F4N3O3 . The InChI code is 1S/C17H11F4N3O3/c1-2-27-17(26)8-6-24(16-12(21)4-11(20)15(22)23-16)13-5-10(19)9(18)3-7(13)14(8)25/h3-6H,2H2,1H3,(H2,22,23) .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, calculated using Advanced Chemistry Development (ACD/Labs) Software . The calculated boiling point is 520.7±50.0 ºC (760 mmHg), and the flash point is 268.7±30.1 ºC .

Scientific Research Applications

Synthesis and Molecular Structure

  • Ethyl esters of quinolinecarboxylic acids, similar in structure to the compound , have been synthesized for potential applications in various chemical reactions. These compounds are valuable in exploring new fluorinated derivatives of quinolinecarboxylic acids, contributing to a broad spectrum of chemical studies (Nosova et al., 2002).

Antibacterial and Anticancer Applications

  • A related compound, synthesized as part of a broad-spectrum antibacterial agent, has shown effectiveness against resistant organisms like MRSA. This highlights the potential of these compounds in pharmaceutical applications, especially as antibiotics (Hashimoto et al., 2007).
  • Research on derivatives of quinoline-3-carboxylic acid revealed significant anticancer activity against breast cancer cell lines, indicating the potential of these compounds in oncological research (Gaber et al., 2021).

Chemical Reactions and Structural Analysis

  • Investigations into the reactions of similar ethyl quinoline-3-carboxylate compounds have provided insights into chromone-coumarin rearrangement and nucleophilic substitution, which are crucial for understanding complex chemical processes (Shcherbakov et al., 2013).

Synthesis Methods

  • Research on the synthesis of quinolone compounds has revealed methods that are practical and can be scaled up for industrial applications, demonstrating the compound's relevance in manufacturing and industrial chemistry (Cheng De-jun, 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. It’s possible that the compound could interact with biological systems, but specific interactions or targets would need to be determined experimentally .

Safety and Hazards

The compound has been classified with the GHS07 hazard pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O3/c1-2-27-17(26)8-6-24(16-12(21)4-11(20)15(22)23-16)13-5-10(19)9(18)3-7(13)14(8)25/h3-6H,2H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRZTJOORMEAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3=C(C=C(C(=N3)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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